molecular formula C11H10BrN3 B1379618 7-Bromo-5-cyano-1-isopropylbenzimidazole CAS No. 1437795-16-8

7-Bromo-5-cyano-1-isopropylbenzimidazole

Cat. No.: B1379618
CAS No.: 1437795-16-8
M. Wt: 264.12 g/mol
InChI Key: RVHPLFSRYUUSCR-UHFFFAOYSA-N
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Description

7-Bromo-5-cyano-1-isopropylbenzimidazole: is a chemical compound with the molecular formula C11H10BrN3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-cyano-1-isopropylbenzimidazole typically involves the bromination of 5-cyano-1-isopropylbenzimidazole. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. This method ensures high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 7-Bromo-5-cyano-1-isopropylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

  • 5-Cyano-1-isopropylbenzimidazole
  • 7-Bromo-1-isopropylbenzimidazole
  • 5-Bromo-1-isopropylbenzimidazole

Uniqueness: 7-Bromo-5-cyano-1-isopropylbenzimidazole is unique due to the presence of both bromine and cyano functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzimidazole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

7-bromo-1-propan-2-ylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHPLFSRYUUSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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